2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol
Overview
Description
2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol is an organic compound with the molecular formula C10H15N3O3 It is characterized by the presence of a nitrophenyl group attached to an aminoethyl chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-({2-[(4-Aminophenyl)amino]ethyl}amino)ethanol.
Properties
IUPAC Name |
2-[2-(4-nitroanilino)ethylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVTHVTTMCJEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCNCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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